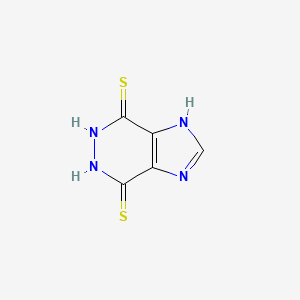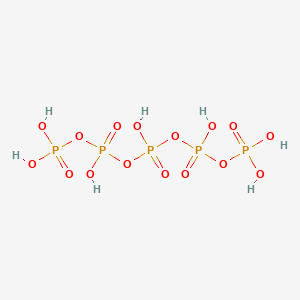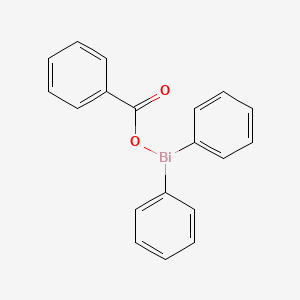
(Benzoyloxy)(diphenyl)bismuthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Benzoyloxy)(diphenyl)bismuthine is an organobismuth compound characterized by the presence of a bismuth atom bonded to two phenyl groups and one benzoyloxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Benzoyloxy)(diphenyl)bismuthine typically involves the reaction of bismuth trichloride with diphenylbismuthine in the presence of benzoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bismuth compounds. The general reaction scheme is as follows:
BiCl3+2Ph2Bi+PhCOCl→(PhCOO)Bi(Ph)2+2Ph2BiCl
where (Ph) represents a phenyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound.
化学反応の分析
Types of Reactions: (Benzoyloxy)(diphenyl)bismuthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bismuth(V) derivatives.
Reduction: Reduction reactions can convert it back to bismuth(III) compounds.
Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Bismuth(V) compounds.
Reduction: Bismuth(III) compounds.
Substitution: Various organobismuth derivatives depending on the substituent introduced.
科学的研究の応用
(Benzoyloxy)(diphenyl)bismuthine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-bismuth bonds.
Biology: The compound’s potential biological activity is being explored, including its use as an antimicrobial agent.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the synthesis of other organobismuth compounds, which have applications in catalysis and material science.
作用機序
The mechanism by which (Benzoyloxy)(diphenyl)bismuthine exerts its effects involves the interaction of the bismuth center with biological molecules. The bismuth atom can coordinate with various biomolecules, disrupting their function. This coordination can inhibit enzyme activity or interfere with cellular processes, leading to antimicrobial or anticancer effects.
類似化合物との比較
Triphenylbismuth: Another organobismuth compound with three phenyl groups.
Bismuth(III) chloride: A simpler bismuth compound used in various chemical reactions.
Bismuth subsalicylate: Known for its medicinal use in treating gastrointestinal disorders.
Uniqueness: (Benzoyloxy)(diphenyl)bismuthine is unique due to the presence of both benzoyloxy and diphenyl groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical transformations and its potential biological activity make it a valuable compound in research and industry.
特性
CAS番号 |
83037-43-8 |
|---|---|
分子式 |
C19H15BiO2 |
分子量 |
484.3 g/mol |
IUPAC名 |
diphenylbismuthanyl benzoate |
InChI |
InChI=1S/C7H6O2.2C6H5.Bi/c8-7(9)6-4-2-1-3-5-6;2*1-2-4-6-5-3-1;/h1-5H,(H,8,9);2*1-5H;/q;;;+1/p-1 |
InChIキー |
YGPQHTCSQNCBBO-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C(=O)O[Bi](C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


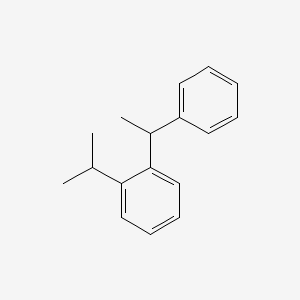
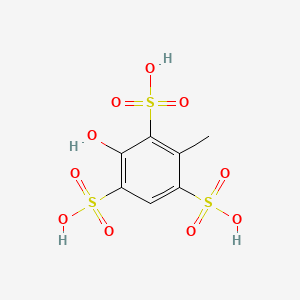
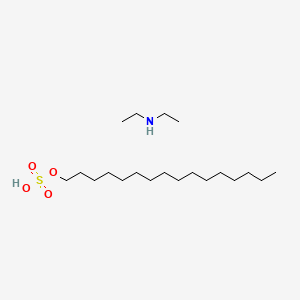




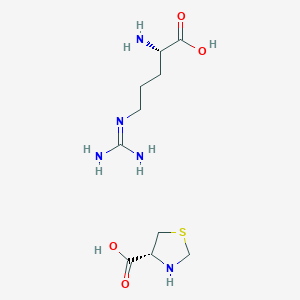
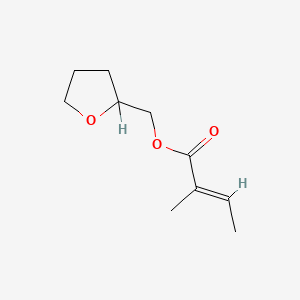
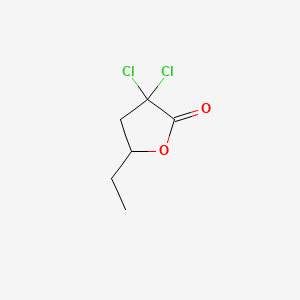

![N-[(3S)-3-tert-butyloctyl]octadecan-1-amine](/img/structure/B12657238.png)
